molecular formula C20H24FN3O2S B2739911 N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide CAS No. 1428352-45-7

N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2739911
CAS No.: 1428352-45-7
M. Wt: 389.49
InChI Key: QUYSEEIWWPLAPQ-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a fluorobenzyl group, a thiophenyl-substituted piperidine, and an oxalamide moiety, which together contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide typically involves a multi-step process:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of 4-(thiophen-2-yl)piperidine with an appropriate alkylating agent under basic conditions.

    Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 4-fluorobenzyl group. This can be done via a nucleophilic substitution reaction where the piperidine intermediate reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Oxalamide Formation: The final step is the formation of the oxalamide linkage. This is typically achieved by reacting the substituted piperidine with oxalyl chloride, followed by the addition of an amine to form the oxalamide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the oxalamide moiety using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a candidate for drug development targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with specific electronic or photonic properties due to the presence of the thiophene ring.

Mechanism of Action

The mechanism by which N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, the piperidine moiety may interact with neurotransmitter receptors, while the oxalamide group can form hydrogen bonds with active sites of enzymes, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
  • N1-(4-methylbenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
  • N1-(4-bromobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and its ability to participate in specific chemical reactions, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c21-17-5-3-15(4-6-17)14-23-20(26)19(25)22-9-12-24-10-7-16(8-11-24)18-2-1-13-27-18/h1-6,13,16H,7-12,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYSEEIWWPLAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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